ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate

Beschreibung

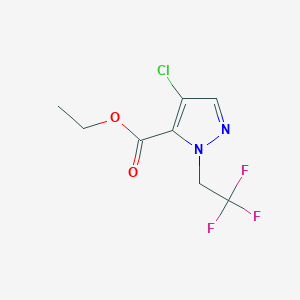

Ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate is a fluorinated pyrazole derivative characterized by a trifluoroethyl group at the N1 position, a chlorine atom at C4, and an ethyl carboxylate ester at C3. Notably, its synthesis and commercial availability have been documented by CymitQuimica, though it is currently listed as discontinued .

Pyrazole derivatives are valued for their planar aromatic ring system, which facilitates π-π interactions and hydrogen bonding, making them versatile in drug design.

Eigenschaften

IUPAC Name |

ethyl 4-chloro-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF3N2O2/c1-2-16-7(15)6-5(9)3-13-14(6)4-8(10,11)12/h3H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMJSTXBZBJKTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1CC(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-chloro-1H-pyrazole-5-carboxylic acid with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides or reduction to form dihydropyrazoles.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Substitution Products: Derivatives with different functional groups replacing the chloro group.

Oxidation Products: Pyrazole N-oxides.

Reduction Products: Dihydropyrazoles.

Hydrolysis Products: 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that compounds containing the pyrazole group exhibit antimicrobial properties. Ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate has been studied for its potential efficacy against various bacterial strains. For instance, derivatives of this compound have shown significant activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic formulations .

Anti-inflammatory Properties

Studies have also highlighted the anti-inflammatory effects of pyrazole derivatives. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as arthritis .

Cancer Research

Recent investigations into the compound's structure have revealed that it may interact with specific molecular targets involved in cancer progression. The compound's ability to modulate these targets positions it as a promising lead in the development of novel anticancer agents .

Herbicidal Activity

The compound has been tested for herbicidal properties against various weed species. Its application as a selective herbicide could provide an effective means of controlling unwanted vegetation in agricultural settings. Field trials have demonstrated its efficacy in reducing weed biomass without harming crop yield .

Insecticidal Properties

This compound has also shown promise as an insecticide. Laboratory tests indicate that it affects the nervous system of target pests, leading to paralysis and death. This property makes it a potential candidate for inclusion in integrated pest management strategies .

Synthetic Pathways

The synthesis of this compound involves several key steps including the formation of the pyrazole ring and subsequent functionalization. Researchers have developed efficient synthetic routes that enhance yield and purity, making it more accessible for research and application purposes .

Structure-Activity Relationship Studies

Ongoing research focuses on the structure-activity relationship (SAR) of this compound and its derivatives. By modifying various functional groups attached to the pyrazole core, scientists aim to optimize its biological activity and reduce potential toxicity .

Summary Table: Applications Overview

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Pharmaceuticals | Antimicrobial | Effective against Gram-positive/negative bacteria |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Cancer research | Modulates cancer progression targets | |

| Agrochemicals | Herbicidal | Effective against various weed species |

| Insecticidal | Affects pest nervous systems | |

| Chemical Research | Synthetic pathways | Efficient synthesis routes developed |

| Structure-activity relationships | Optimization of biological activity |

Wirkmechanismus

The mechanism of action of ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes. The pyrazole ring can interact with enzyme active sites or receptor binding pockets, leading to inhibition or modulation of their activity. The chloro group can form hydrogen bonds or van der Waals interactions with target proteins, contributing to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at the Pyrazole Core

The table below summarizes key structural differences and similarities between the target compound and related derivatives:

*Calculated based on formula C₈H₈ClF₃N₂O₂.

Key Observations:

- Electron-Withdrawing Effects : The trifluoroethyl and chloro groups in the target compound create a highly electron-deficient pyrazole core, which may enhance electrophilic substitution reactivity compared to analogs with alkyl or aryl groups at N1 .

- Steric Considerations : Bulky substituents, such as the 4-chlorophenyl group in , reduce rotational freedom and may influence binding to biological targets.

Biologische Aktivität

Ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : CHClFNO

- Molecular Weight : 256.61 g/mol

- CAS Number : 1856024-18-4

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The presence of the trifluoroethyl group enhances lipophilicity, facilitating cellular membrane penetration. The chlorine atom may influence binding affinity through halogen bonding interactions, which can modulate the activity of enzymes or receptors involved in various biological pathways.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Several studies have highlighted the antimicrobial potential of pyrazole derivatives against various pathogens. This compound may exhibit similar properties due to its structural characteristics.

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory activities. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which could be a mechanism through which this compound exerts its effects.

- Antitumor Activity : Some pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines by inhibiting specific kinases involved in tumor growth and proliferation. The structure of this compound suggests it may also possess such activities.

Case Studies and Experimental Data

A review of literature reveals several key findings regarding the biological activity of pyrazole derivatives:

- Antitumor Activity : In vitro studies have shown that certain pyrazole derivatives can inhibit the activity of BRAF(V600E) and EGFR kinases, which are crucial in many cancers. For instance, compounds similar to this compound were tested for their ability to inhibit these targets with varying degrees of success .

- Anti-inflammatory Properties : In a study evaluating anti-inflammatory effects, pyrazole derivatives were found to significantly reduce the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages . This suggests a promising avenue for further exploration of this compound in inflammatory diseases.

- Antimicrobial Studies : A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial properties against various bacterial strains. Results indicated that compounds with structural similarities exhibited moderate to excellent inhibition rates against tested pathogens .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is essential:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| Ethyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate | Structure | Antimicrobial and anticancer |

| Ethyl 4-fluoro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate | Structure | Moderate anti-inflammatory |

| Ethyl 4-methylthio-1-(trifluoroethyl)-1H-pyrazole-5-carboxylate | Structure | Strong antitumor effects |

Q & A

Q. What synthetic methodologies are recommended for preparing ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate?

Answer: The compound can be synthesized via cyclocondensation followed by alkylation . For example:

- Step 1 : Cyclocondensation of ethyl acetoacetate with hydrazine derivatives (e.g., substituted hydrazines) in the presence of DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form the pyrazole core .

- Step 2 : Alkylation of the pyrazole nitrogen using 2,2,2-trifluoroethyl halides (e.g., bromo- or iodo-trifluoroethane) under reflux conditions with a base like potassium carbonate in acetonitrile .

- Key Optimization : Reaction time (1–3 hours) and temperature (80–100°C) significantly impact yields (typically 60–75%) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Answer: Use a combination of:

Q. What safety precautions are critical during handling and storage?

Answer:

- Hazards : Irritant (skin/eyes), potential acute toxicity if ingested .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of dust .

- Storage : In airtight containers at 2–8°C, away from oxidizing agents and moisture .

Advanced Research Questions

Q. How do electronic effects of the trifluoroethyl group influence reactivity in cross-coupling reactions?

Answer: The electron-withdrawing trifluoroethyl group reduces electron density at the pyrazole ring, favoring:

- Electrophilic substitution at the 4-position (chlorine substituent) due to para-directing effects .

- Suzuki-Miyaura coupling : Requires Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–120°C) for aryl boronic acid partners .

- Contradictions : Some studies report lower yields (≤50%) compared to non-fluorinated analogs, likely due to steric hindrance from the CF₃ group .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Answer:

Q. What computational approaches are suitable for studying substituent effects on binding affinity?

Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gap ≈ 5.2 eV) and electrostatic potential maps .

- Molecular Docking : Simulate interactions with targets like carbonic anhydrase IX (PDB: 3IAI). The trifluoroethyl group shows hydrophobic contacts with Val-121 and Phe-131 residues .

- MD Simulations : Run 100 ns trajectories to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .

Methodological Recommendations

- Synthesis Optimization : Screen bases (K₂CO₃ vs. Cs₂CO₃) and solvents (acetonitrile vs. DMF) to improve alkylation yields .

- Analytical Validation : Cross-validate NMR assignments with COSY and HSQC experiments .

- Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and triplicate measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.